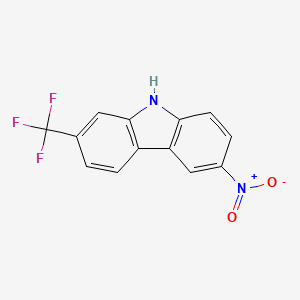
6-Nitro-2-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-(trifluoromethyl)-9H-carbazole is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carbazole core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(trifluoromethyl)-9H-carbazole typically involves the nitration and trifluoromethylation of carbazole derivatives. One common method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium nitrate in trifluoroacetic anhydride at room temperature . This method is efficient and yields the desired nitro-substituted product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)-9H-carbazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines, leading to the formation of various substituted carbazoles.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamine, ethanolamine, and aniline are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing the nitro group.
Major Products Formed
Substituted Carbazoles: Formed through nucleophilic substitution reactions.
Amino-substituted Carbazoles: Formed through the reduction of the nitro group.
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)-9H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trifluoromethyl)-9H-carbazole is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and trifluoromethyl groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Nitro-2-(trifluoromethyl)-9H-carbazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
872604-07-4 |
|---|---|
Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
6-nitro-2-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-9-10-6-8(18(19)20)2-4-11(10)17-12(9)5-7/h1-6,17H |
InChI Key |
JJRBDOATCXEQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
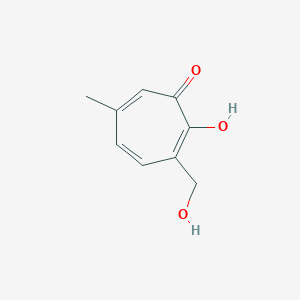
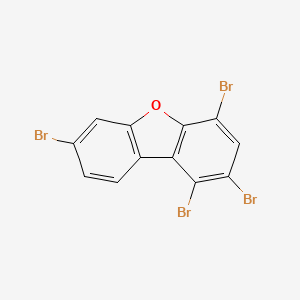
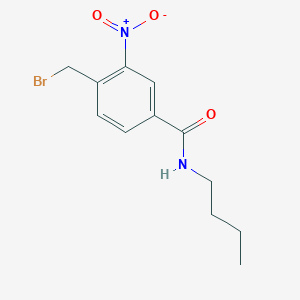
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
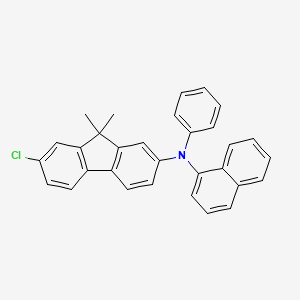
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
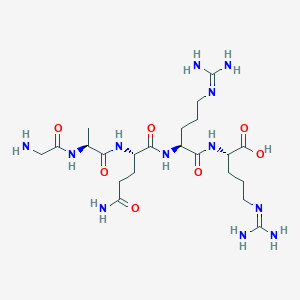

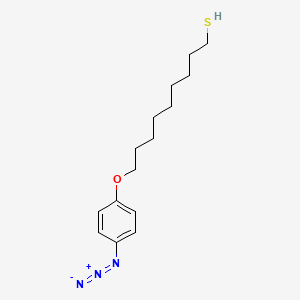
![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
